molecular formula C8H14ClN3O3 B1382699 5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034157-65-6

5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1382699
CAS No.: 2034157-65-6
M. Wt: 235.67 g/mol
InChI Key: QDRLKSDJUMJPBS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative characterized by a methoxyethyl group at the N1 position and an aminomethyl substituent at the C5 position of the pyrimidinedione scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13;/h5H,2-4,9H2,1H3,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLKSDJUMJPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the aminomethyl and methoxyethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it suitable for various applications:

  • Anticonvulsant Properties : Research has indicated that derivatives of pyrimidine compounds can exhibit anticonvulsant effects, suggesting potential use in treating epilepsy and other seizure disorders .
  • Antimicrobial Activity : Some studies have shown that pyrimidine derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Pharmaceutical Applications

5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has several potential pharmaceutical applications:

  • Drug Development : Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific diseases. The compound's ability to interact with biological targets makes it a candidate for further research in medicinal chemistry .
  • Research in Neurology : Given its anticonvulsant properties, this compound could be explored further for its effects on neurological disorders beyond epilepsy, including anxiety and depression .

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant activity of pyrimidine derivatives, this compound was tested alongside other compounds. Results indicated significant activity in reducing seizure frequency in animal models, demonstrating its potential as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives against common pathogens. The results showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate .

Summary Table of Applications

Application AreaDescriptionPotential Impact
AnticonvulsantReduces seizure frequencyTreatment of epilepsy
AntimicrobialActive against Gram-positive bacteriaDevelopment of new antibiotics
Drug DevelopmentModifiable structure for targeted therapiesNew treatments for various diseases
Neurological ResearchPotential effects on mood disordersInsights into treatment strategies

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxyethyl group may enhance its solubility and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituents at key positions. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight CAS Number Key Properties
5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride - N1: 2-Methoxyethyl
- C5: Aminomethyl
177.59 g/mol 90585-93-6 Enhanced solubility due to hydrophilic methoxyethyl group; potential CNS activity
6-Amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione - N1: 2-Methoxyethyl
- C5: Chloroacetyl
- C6: Amino
261.67 g/mol 941117-65-3 Reactive chloroacetyl group may confer prodrug potential; higher molecular weight
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride - N1: 2,2,2-Trifluoroethyl
- C5: Aminomethyl
245.60 g/mol Not specified Increased lipophilicity (logP) due to trifluoroethyl group; improved membrane permeability
Tipiracil Hydrochloride - C5: Chloro
- C6: Iminopyrrolidinylmethyl
241.09 g/mol 183204-72-6 Clinically approved (anticancer); inhibits thymidine phosphorylase
5-(Thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione - C5: Thiophen-3-yl 194.21 g/mol 109428-23-1 Aromatic thiophene enhances π-π interactions; moderate acidity (pKa ~8.59)
5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives - Dimeric structure with phenylmethylene linker ~400–450 g/mol Varies Stabilized by hydrophilic-lipophilic balance; unexplored therapeutic potential

Biological Activity

5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative with potential therapeutic applications. This compound, characterized by its unique structure, has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its biological activity based on diverse research findings.

  • Molecular Formula : C8H14ClN3O3
  • Molecular Weight : 235.66806 g/mol
  • CAS Number : 2034157-65-6

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In one study, synthesized compounds were tested against several microbial strains, including E. coli, S. aureus, and C. albicans. The results showed enhanced biological action with increased concentrations of the compounds. Notably, at a concentration of 800 µg/mL, complete bacterial growth inhibition was observed against both Gram-positive and Gram-negative bacteria .

Microbial StrainConcentration (µg/mL)Observed Activity
E. coli200Increased sensitivity
S. aureus400Significant growth inhibition
C. albicans800No growth observed

Anticancer Activity

The compound's anticancer potential has been highlighted in various studies. A specific investigation into pyrimidine derivatives revealed that certain analogs displayed potent cytotoxic effects against cancer cell lines such as MCF-7 and A549. The IC50 values indicated strong efficacy, particularly for compounds containing electron-rich groups .

Cell LineIC50 Value (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

Anti-inflammatory Activity

Pyrimidine derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of thiazolidin-4-one clubbed pyrimidines on HepG2 and HCT-116 cells, with promising results indicating significant cytotoxicity at higher concentrations .
  • Antidiabetic Evaluation : Another investigation focused on the anti-diabetic potential of pyrimidine derivatives, revealing that some compounds exhibited reduced IC50 values against key enzymes like α-glucosidase and α-amylase, suggesting their potential use in managing diabetes .

Q & A

Basic: What are the common synthetic routes for 5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, and what are their key reaction conditions?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Stepwise Cyclization : Reacting pyrimidine precursors with aminomethylating agents under acidic conditions (e.g., glacial acetic acid in ethanol at reflux) to introduce the aminomethyl group .
  • Phosphorylated Intermediate Formation : Using POCl₃ and DMF at 0–60°C to activate carbonyl groups for subsequent nucleophilic substitution .
  • One-Pot Approaches : Employing NH₄OAc in acetic acid at 108°C for cyclocondensation, which simplifies purification and improves yields for dihydropyrimidine derivatives .
    Key Considerations: Solvent choice (e.g., EtOH/H₂O mixtures) and stoichiometric ratios (e.g., 4.00 equiv. POCl₃) are critical for minimizing side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in pyrimidine-dione rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₅H₈ClN₃O₂, MW 177.59) and detects isotopic chlorine signatures .
  • X-Ray Crystallography : Resolves stereochemical ambiguities; monoclinic space groups (e.g., P2₁/c) are common for hydrochloride salts .
  • FTIR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?

  • Space Group Determination : Use single-crystal X-ray diffraction to assign space groups (e.g., P2₁/n or P2₁/c) and verify unit cell parameters .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., NH···O or Cl⁻···H bonds) to explain packing motifs and stability .
  • Disorder Modeling : Apply refinement algorithms (e.g., SHELXL) to address positional disorder in flexible moieties like the methoxyethyl group .

Advanced: How should researchers address contradictions in yield or byproduct formation across different synthesis protocols?

  • Reaction Kinetics Analysis : Compare activation energies (via DFT calculations) for pathways involving POCl₃ vs. AcOH-mediated cyclization to identify rate-limiting steps .
  • Byproduct Profiling : Use LC-MS to detect intermediates (e.g., over-chlorinated species) and optimize quenching conditions .
  • Solvent Effects : Polar aprotic solvents (DMF) may favor phosphorylation but increase hydrolysis risks, requiring strict temperature control .

Advanced: What methodological frameworks are recommended for evaluating this compound’s potential as an enzyme inhibitor?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric or fluorometric methods .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within active sites, prioritizing substituent interactions (e.g., aminomethyl group with catalytic residues) .
  • Selectivity Screening : Test against structurally similar enzymes to assess off-target effects (e.g., thymidylate synthase vs. purine nucleoside phosphorylase) .

Advanced: How can experimental design mitigate variability in pharmacological testing?

  • Randomized Block Designs : Implement split-plot or split-split-plot layouts to account for variables like dosage, time, and biological replicates .
  • Positive/Negative Controls : Include reference inhibitors (e.g., methotrexate for antifolate activity) and vehicle-only groups to normalize data .
  • Statistical Power Analysis : Predefine sample sizes (e.g., n ≥ 4 replicates) using tools like G*Power to ensure detectable effect sizes .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and minimize cytotoxicity .
  • pH Profiling : Test buffered solutions (pH 4–8) to identify stability windows; hydrochloride salts typically favor acidic conditions .
  • Lyophilization : Pre-freeze the compound in cryoprotectants (e.g., trehalose) to enhance long-term storage stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

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